REACTION_CXSMILES
|
[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([CH2:10][CH:11](N)[CH3:12])=[CH:9][C:4]=2[CH:3]=[CH:2]1.Cl.C(OCC)(=[O:17])C>C(OCC)C>[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([CH2:10][C:11](=[O:17])[CH3:12])=[CH:9][C:4]=2[CH:3]=[CH:2]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C=CC2=C1C=CC(=C2)CC(C)N
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The resulting slurry was filtered
|
Type
|
WASH
|
Details
|
the solid washed with 3 mL ethyl acetate
|
Type
|
CUSTOM
|
Details
|
the solid dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
O1C=CC2=C1C=CC(=C2)CC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.548 g | |
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |